5-Fluoropyridine-2-carbothioamide
Overview
Description
5-Fluoropyridine-2-carbothioamide: is a fluorinated pyridine derivative with the molecular formula C6H5FN2S. It is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a carbothioamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to form the desired product .
Industrial Production Methods: Industrial production methods for 5-Fluoropyridine-2-carbothioamide are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing reaction conditions for higher yields and purity. The use of advanced fluorinating agents and catalysts may be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Fluoropyridine-2-carbothioamide is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development .
Industry: The compound’s properties are leveraged in the development of agrochemicals and specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial applications .
Mechanism of Action
The mechanism of action of 5-Fluoropyridine-2-carbothioamide is primarily related to its ability to interact with biological targets through its fluorine and carbothioamide groups. The fluorine atom can enhance binding affinity to enzymes and receptors, while the carbothioamide group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s potential biological activity and therapeutic effects .
Comparison with Similar Compounds
- 5-Fluoropyridine-2-carboxamide
- 5-Fluoropyridine-2-carbonitrile
- 5-Fluoropyridine-2-carboxylic acid
Comparison: 5-Fluoropyridine-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological properties compared to its analogs. For instance, the carbothioamide group can undergo specific reactions that are not possible with carboxamide or carbonitrile groups, making it a valuable compound in synthetic chemistry and drug design .
Properties
IUPAC Name |
5-fluoropyridine-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMMVHCUSRDYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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